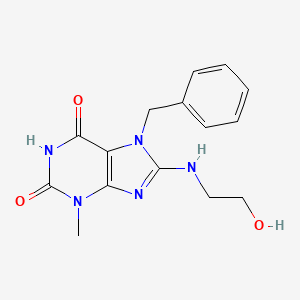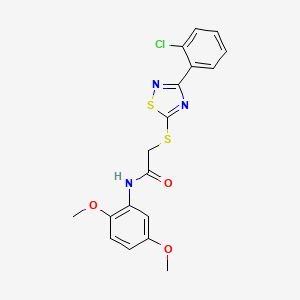
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione, also known as BHED, is a potent and selective inhibitor of mitochondrial calcium uptake. It was first synthesized in 2010 by a research team led by Dr. Gyorgy Hajnoczky at Thomas Jefferson University in Philadelphia. Since then, BHED has been extensively studied for its potential applications in various scientific fields, including cell biology, neurology, and cardiology.
Mecanismo De Acción
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a potent and selective inhibitor of mitochondrial calcium uptake. It works by binding to the mitochondrial calcium uniporter (MCU), a protein complex that regulates the uptake of calcium into the mitochondria. By inhibiting the MCU, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione reduces the amount of calcium that enters the mitochondria, which in turn affects cellular signaling and metabolism.
Biochemical and Physiological Effects:
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In cell culture studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to inhibit mitochondrial calcium uptake and reduce cellular ATP levels. In animal studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to protect against mitochondrial dysfunction and oxidative stress in the brain and heart. 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has also been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its potency and selectivity for the MCU. This allows researchers to study the specific role of mitochondrial calcium uptake in cellular signaling and metabolism. However, one limitation of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of the MCU. Another area of interest is the investigation of the role of mitochondrial calcium uptake in cancer and other diseases. Additionally, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has potential applications in drug discovery and development, as it can be used to screen for compounds that modulate mitochondrial calcium uptake.
Métodos De Síntesis
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is synthesized from commercially available starting materials using a multi-step reaction sequence. The synthesis involves the protection of the purine ring, followed by the selective alkylation of the nitrogen at position 8. The resulting intermediate is then deprotected and coupled with benzyl bromide to form the final product. The overall yield of the synthesis is around 15%.
Aplicaciones Científicas De Investigación
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In cell biology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cellular signaling and metabolism. In neurology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to investigate the role of mitochondrial calcium uptake in neuronal function and neurodegenerative diseases. In cardiology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cardiac function and heart disease.
Propiedades
IUPAC Name |
7-benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(14(17-12)16-7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLOXBXSDTFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)


![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)
![Tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2621703.png)



![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621714.png)
![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)


![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)